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CCK (26-31) (non-sulfated)

Cat. No.: B1496556
CAS No.: 89911-64-8
M. Wt: 843 g/mol
InChI Key: JNUIRLWWYUBVSM-QKUYTOGTSA-N
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Description

Overview of Cholecystokinin (B1591339) (CCK) System and Peptide Fragments

The cholecystokinin (CCK) system represents a complex and multifaceted network of peptide messengers crucial for physiological regulation in both the gastrointestinal tract and the central nervous system. regionh.dk Initially identified for its role in stimulating gallbladder contraction, CCK is now understood to be a product of a single gene that gives rise to a precursor protein, preprocholecystokinin. regionh.dkfrontiersin.org Through a series of post-translational modifications, this precursor is processed into multiple bioactive peptide fragments of varying lengths. researchgate.nettandfonline.com

These fragments include larger forms like CCK-83, CCK-58, CCK-33, and CCK-22, as well as smaller, well-characterized peptides such as CCK-8 (the octapeptide) and CCK-5. regionh.dkaacrjournals.org The processing of the prohormone is tissue-specific; for instance, larger forms like CCK-33 and CCK-22 are predominant in the endocrine I-cells of the intestine, while CCK-8 is the most abundant form in the brain, where it functions as a major neurotransmitter. nih.govnih.gov This differential processing is governed by specific enzymes known as prohormone convertases. nih.govnih.gov The biological actions of these peptides are mediated through two distinct G protein-coupled receptors: the Cholecystokinin A receptor (CCK1R, formerly CCK-A) and the Cholecystokinin B receptor (CCK2R, formerly CCK-B). frontiersin.orgguidetopharmacology.org

The C-terminal tetrapeptide amide sequence is conserved among CCK and the related hormone gastrin and is essential for biological activity. frontiersin.orgbiorxiv.org The diverse molecular forms of CCK, combined with their widespread receptor distribution, allow them to mediate a variety of functions, including digestion, satiety, and neural signaling. frontiersin.org

Significance of Tyrosyl Sulfation in CCK Peptide Biology

A critical post-translational modification within the CCK peptide family is the O-sulfation of a specific tyrosine residue. semanticscholar.orgnih.gov This modification, catalyzed by tyrosylprotein sulfotransferase in the trans-Golgi network, plays a decisive role in the biological activity and receptor selectivity of CCK peptides. semanticscholar.orgnih.gov The presence or absence of this sulfate (B86663) group dramatically influences the binding affinity of the peptides for the two CCK receptor subtypes. guidetopharmacology.orgnih.gov

The CCK1 receptor, often referred to as the "peripheral" or "alimentary" type, exhibits a high affinity for sulfated CCK peptides. frontiersin.orgguidetopharmacology.org Its binding pocket is structured to specifically recognize the sulfated tyrosine, making this modification essential for high-potency binding and subsequent physiological actions like stimulating pancreatic enzyme secretion. nih.govresearchgate.net Studies have shown that the affinity of non-sulfated CCK for the CCK1 receptor is negligible or at least 500- to 1,000-fold lower than its sulfated counterpart. nih.govresearchgate.net

In contrast, the CCK2 receptor, which is identical to the gastrin receptor and is prominent in the brain, shows much less discrimination between sulfated and non-sulfated forms of CCK. biorxiv.orgnih.govnih.gov It binds both sulfated and non-sulfated CCK, as well as gastrin, with similarly high affinity. biorxiv.orgnih.gov This is because the CCK2 receptor's binding requirements are primarily met by the C-terminal tetrapeptide sequence common to both CCK and gastrin. guidetopharmacology.org Therefore, sulfation is not a critical determinant for activity at the CCK2 receptor, although it may slightly increase binding affinity. biorxiv.orgnih.gov This differential requirement for sulfation allows for distinct physiological roles mediated by the two receptor subtypes.

Contextualizing Cholecystokinin (26-31) (Non-Sulfated) as a Research Ligand

Cholecystokinin (26-31) (non-sulfated), also referred to as non-sulfated CCK-6, is a hexapeptide fragment of the larger cholecystokinin peptide. medchemexpress.comcaymanchem.com As its name indicates, it lacks the critical sulfated tyrosine residue that is pivotal for high-affinity binding to the CCK1 receptor. nih.gov Due to the absence of this sulfate group, CCK (26-31) (non-sulfated) is significantly less active at the CCK1 receptor compared to its sulfated counterpart. nih.govmedchemexpress.com

This pronounced difference in activity makes CCK (26-31) (non-sulfated) a valuable tool in pharmacological research. It is often used as a negative control or a comparator ligand in studies designed to elucidate the structure-function relationships of the CCK system. By comparing the biological effects of sulfated CCK peptides with those of CCK (26-31) (non-sulfated), researchers can specifically isolate and study the functions mediated by the CCK1 receptor.

Furthermore, because the CCK2 receptor does not require sulfation for high-affinity binding, non-sulfated fragments can be used to probe CCK2 receptor-mediated pathways. nih.govmerckmillipore.com While the C-terminal tetrapeptide (CCK-4) is the minimal sequence for CCK2 receptor activity, longer non-sulfated fragments like CCK (26-31) are employed in research to investigate the nuances of ligand-receptor interactions and signaling. wikipedia.org For example, research has utilized non-sulfated CCK-8 to demonstrate neuronal activation in the brain and gut, actions presumed to be mediated via CCK2 receptors. nih.govresearchgate.net Therefore, CCK (26-31) (non-sulfated) serves as a specific chemical probe to differentiate between CCK1 and CCK2 receptor functions and to explore the physiological consequences of their activation.

Data Tables

Table 1: Receptor Binding Affinity of CCK Peptides

This table summarizes the relative binding affinities of different CCK peptide forms for the two main cholecystokinin receptors. Affinity is represented by the dissociation constant (Kd) or as a relative potency ranking. Lower Kd values indicate higher affinity.

PeptideReceptorBinding AffinityReference
Sulfated CCK-8CCK1RHigh guidetopharmacology.org
Non-sulfated CCK-8CCK1RLow (500-1000x lower than sulfated) nih.gov
GastrinCCK1RLow/Negligible frontiersin.org
Sulfated CCK-8CCK2RHigh biorxiv.orgnih.gov
Non-sulfated CCK-8CCK2RHigh (Similar to sulfated) nih.govnih.gov
GastrinCCK2RHigh (Similar to sulfated CCK-8) biorxiv.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H50N8O10S2 B1496556 CCK (26-31) (non-sulfated) CAS No. 89911-64-8

Properties

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N8O10S2/c1-21(47)42-31(18-33(50)51)38(56)46-29(16-22-8-10-24(48)11-9-22)36(54)45-28(13-15-58-3)35(53)41-20-32(49)43-30(37(55)44-27(34(39)52)12-14-57-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40,48H,12-18,20H2,1-3H3,(H2,39,52)(H,41,53)(H,42,47)(H,43,49)(H,44,55)(H,45,54)(H,46,56)(H,50,51)/t27-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUIRLWWYUBVSM-QKUYTOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Conformational Determinants of Cholecystokinin 26 31 Non Sulfated

Sequence Analysis and N-Terminal Fragment Characteristics of Cholecystokinin (B1591339) (26-31) (Non-Sulfated)

Cholecystokinin (26-31) (non-sulfated) is a hexapeptide fragment derived from the N-terminal region of the larger cholecystokinin hormone. medchemexpress.comcaymanchem.com It is one of many molecular forms of CCK produced from a single preprohormone precursor. nih.gov The specific sequence for this fragment is typically represented as Ac-Asp-Tyr-Met-Gly-Trp-Met-NH2. medchemexpress.com The "non-sulfated" designation is crucial, as it signifies that the tyrosine (Tyr) residue at position 27 lacks the O-sulfate ester modification that is characteristic of the most potent forms of CCK. nih.govbioscientifica.com This absence of sulfation is a key determinant of its biological activity and receptor binding affinity. medchemexpress.commedchemexpress.com

Table 1: Sequence of CCK (26-31) (non-sulfated)

Position Amino Acid Abbreviation
26 Aspartic Acid Asp (D)
27 Tyrosine Tyr (Y)
28 Methionine Met (M)
29 Glycine Gly (G)
30 Tryptophan Trp (W)
31 Methionine Met (M)

Note: The peptide is N-terminally acetylated (Ac) and C-terminally amidated (NH2).

Influence of Non-Sulfation on Peptide Conformation

The absence of a sulfate (B86663) group on the tyrosine residue significantly influences the conformational landscape of CCK fragments. While both sulfated and non-sulfated peptides exhibit a preference for folded structures in solution, the sulfated forms show a more pronounced folding tendency. nih.gov Conformational studies on related fragments, such as CCK26-33, indicate that these peptides preferentially adopt folded forms featuring β- and γ-turns, particularly around the Gly-Trp-Met-Asp sequence. nih.govcdnsciencepub.com

For the non-sulfated form, while these folded conformations exist, the equilibrium may be shifted more towards flexible or random coil structures compared to its sulfated counterpart. nih.gov Molecular dynamics simulations on non-sulfated CCK-8 (CCK-8ns) have shown that it occupies a similar binding pocket in the CCKA receptor as a sulfated analog, but it critically lacks the key electrostatic interactions that the negatively charged sulfonate group provides, thereby affecting its binding affinity and potency. biorxiv.org

Comparative Conformational Studies: Sulfated vs. Non-Sulfated Cholecystokinin Fragments

Direct comparative studies using techniques like proton nuclear magnetic resonance (¹H NMR) spectroscopy have elucidated the structural differences between sulfated and non-sulfated CCK fragments. nih.govnih.gov A study on CCK27-33 (a closely related heptapeptide) revealed that both its sulfated (CCK7) and non-sulfated (NS-CCK7) forms adopt a preferentially folded conformation. nih.gov

This folded structure is characterized by a β-turn involving the sequence Gly-Trp-Met-Asp, which is stabilized by a hydrogen bond. nih.gov However, the introduction of the sulfate group on the tyrosine residue enhances this folding tendency, even in an aqueous environment. nih.gov It is proposed that in the sulfated peptide, a stabilizing ionic interaction occurs between the negatively charged sulfate group of tyrosine and a positively charged group, alongside an interaction with an aspartate residue, which helps to lock the peptide into a more rigid, folded conformation. nih.gov This increased structural constraint in the sulfated form is believed to be important for full interaction with certain CCK receptors. nih.gov

Table 2: Conformational Comparison of Sulfated vs. Non-Sulfated CCK Fragments

Feature Non-Sulfated CCK Fragment Sulfated CCK Fragment
Primary Conformation Preferentially folded, but with higher flexibility. nih.gov Preferentially and more rigidly folded. nih.govnih.gov
Key Structural Motif β-turn around Gly-Trp-Met-Asp sequence. nih.gov β-turn around Gly-Trp-Met-Asp sequence. nih.gov
Stabilizing Interactions Standard peptide hydrogen bonds. nih.gov Hydrogen bonds plus a potential ionic interaction involving the sulfated tyrosine. nih.gov

| Folding Tendency | Present, but less pronounced than the sulfated form. nih.gov | Enhanced folding tendency, even in aqueous solutions. nih.gov |

Structure-Activity Relationship (SAR) Studies Related to Tyrosyl Sulfation and C-Terminal Amidation

The biological activity of CCK fragments is highly dependent on specific structural features, primarily tyrosyl sulfation and C-terminal amidation.

Tyrosyl Sulfation: The sulfation of the tyrosine residue at position 27 is a critical determinant for high-affinity binding to the cholecystokinin A receptor (CCK1R, formerly CCKAR). nih.govnih.govsci-hub.se The CCK1 receptor is responsible for mediating many of the classic peripheral actions of CCK, such as gallbladder contraction and pancreatic enzyme secretion. nih.gov The absence of this sulfate group, as in CCK (26-31) (non-sulfated), results in a dramatic loss of affinity and potency at this receptor subtype. nih.govnih.gov For instance, the desulfation of CCK-8 leads to a 500-fold reduction in its affinity for the CCK1 receptor. nih.gov

In stark contrast, the cholecystokinin B receptor (CCK2R, formerly CCKBR), found predominantly in the brain, does not require ligand sulfation for high-affinity binding. bioscientifica.comsci-hub.se The CCK2 receptor binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with similarly high affinities. nih.govbiorxiv.org Therefore, non-sulfated CCK fragments are considered more selective ligands for the CCK2 receptor.

C-Terminal Amidation: The amidation of the C-terminal amino acid is another post-translational modification essential for the biological activity of CCK. nih.govacs.org This modification, which replaces the C-terminal carboxyl group with an amide group (-NH2), neutralizes the negative charge and is crucial for proper receptor recognition and binding. acs.org Studies have shown that deamidated CCK-8 is devoid of activity, highlighting the necessity of the C-terminal amide for physiological function. nih.gov Replacing the amide with a carboxylic acid has been shown to severely impair receptor binding for CCK and other neuropeptides. acs.org C-terminal amidation can also increase the hydrophobicity and metabolic stability of the peptide. frontiersin.org

Table 3: Structure-Activity Relationship (SAR) Summary for CCK Receptors

Modification CCK1 Receptor (CCK1R) CCK2 Receptor (CCK2R)
Tyrosyl Sulfation Critical for high-affinity binding and agonist activity. nih.govnih.gov Not required ; binds sulfated and non-sulfated forms with similar high affinity. nih.govbioscientifica.combiorxiv.org
C-Terminal Amidation Required for biological activity. nih.govacs.org Required for biological activity. nih.gov

| Key Recognition Sequence | C-terminal heptapeptide-amide including the sulfated tyrosine. nih.gov | C-terminal tetrapeptide-amide shared by CCK and gastrin. nih.gov |

Receptor Pharmacology of Cholecystokinin 26 31 Non Sulfated

Cholecystokinin (B1591339) Receptor Subtypes: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B/Gastrin Receptor)

Two primary subtypes of cholecystokinin receptors have been identified and classified by the International Union of Pharmacology (IUPHAR): the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R). These were formerly known as the CCK-A (for "alimentary") and CCK-B (for "brain") receptors, respectively. Both are G-protein coupled receptors (GPCRs) that share approximately 50% sequence identity. nih.gov

The CCK1 receptor is found predominantly in the gastrointestinal (GI) tract, including pancreatic acinar cells, the gallbladder, and specific neurons. medchemexpress.comnih.govnih.gov It plays a key role in regulating digestion, gallbladder contraction, and pancreatic enzyme secretion. medchemexpress.com A defining characteristic of the CCK1R is its high selectivity for sulfated CCK peptides, showing a 500- to 1,000-fold higher affinity for sulfated CCK compared to non-sulfated forms or gastrin. nih.govjnmjournal.org

The CCK2 receptor , which is also recognized as the gastrin receptor, is the predominant subtype in the central nervous system and is also found in the stomach. nih.govjnmjournal.org Unlike the CCK1R, the CCK2R binds both sulfated and non-sulfated CCK analogues, as well as gastrin, with similarly high affinity. nih.govnih.gov Consequently, gastrin is considered a probable physiological ligand for peripheral CCK2 receptors. nih.gov

Ligand Binding Profile of Cholecystokinin (26-31) (Non-Sulfated)

The binding of CCK (26-31) (non-sulfated) is markedly different between the two receptor subtypes, primarily due to the absence of the sulfate (B86663) group on the tyrosine residue, which is critical for high-affinity interaction with the CCK1 receptor.

The non-sulfated form of CCK (26-31) demonstrates a significantly reduced affinity for CCK1 receptors. The CCK1R's binding pocket is structured to selectively recognize the sulfated tyrosine residue, a feature absent in this fragment. nih.govjnmjournal.org Consequently, non-sulfated CCK peptides bind to CCK1 receptors with an affinity that is approximately 500 to 1,000 times lower than their sulfated counterparts. nih.gov While specific high-affinity binding is not observed, some studies on N-terminal CCK fragments have explored their ability to interact with the CCK receptor on guinea pig pancreatic acini, which are rich in CCK1 receptors. nih.gov

In stark contrast to its interaction with CCK1R, non-sulfated CCK (26-31) binds to CCK2 receptors with high affinity. The CCK2R does not discriminate significantly between the sulfated and non-sulfated forms of CCK peptides. nih.govnih.gov Both forms, along with gastrin, are recognized as high-affinity ligands for this receptor subtype. nih.govnih.gov This makes the non-sulfated fragment a more selective ligand for the CCK2 receptor under physiological conditions where both receptor subtypes are present.

The presence or absence of the sulfate ester on the tyrosine residue is the most critical determinant of receptor selectivity between CCK1R and CCK2R.

For CCK1 Receptors , the difference in binding affinity is pronounced. Sulfated CCK peptides bind with high affinity, typically in the nanomolar range, whereas non-sulfated peptides have a low affinity, in the micromolar range. nih.gov One study noted that removing the sulfate ester from N-acetyl-CCK-(26-31) did not alter its inhibitory potency in antagonizing CCK-stimulated amylase release from guinea pig pancreatic acini, suggesting that even without the sulfate group, the N-terminal fragment can occupy the receptor, albeit without activating it. nih.gov

For CCK2 Receptors , the distinction is minimal. Both sulfated and non-sulfated CCK fragments, including CCK (26-31), exhibit similarly high affinity for the CCK2R. nih.govnih.gov For instance, the rank order of potency for binding to CCK-B (CCK2) receptors in some tumor cells was found to be sulfated CCK-8 > gastrin = non-sulfated CCK-8. researchgate.net

The following table summarizes the comparative binding affinities:

Ligand FormCCK1 Receptor AffinityCCK2 Receptor AffinityKey Findings
Non-Sulfated CCK (26-31) Low (Micromolar range)High (Nanomolar range)Displays selectivity for CCK2 receptors. nih.govnih.gov
Sulfated CCK Fragments High (Nanomolar range)High (Nanomolar range)Binds with high affinity to both receptor subtypes. medchemexpress.comatsbio.com

The primary "other" related peptide receptor for CCK ligands is the gastrin receptor. It is now scientifically established that the CCK2 receptor and the gastrin receptor are, in fact, the same protein, encoded by a single gene. nih.gov Therefore, discussions of CCK (26-31) (non-sulfated) binding to the gastrin receptor are synonymous with its high-affinity binding to the CCK2 receptor. jnmjournal.org There is no significant body of evidence to suggest that this fragment interacts with other distinct peptide receptor families with high affinity.

Signal Transduction Pathways Activated by Cholecystokinin (26-31) (Non-Sulfated)

Cholecystokinin (26-31) (non-sulfated) primarily exerts its effects through the Cholecystokinin-B (CCK-B) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. nih.govmdpi.comsigmaaldrich.com Unlike the CCK-A receptor, which shows a high selectivity for sulfated CCK peptides, the CCK-B receptor binds both sulfated and non-sulfated CCK analogs with similarly high affinity. sigmaaldrich.comnih.gov The activation of the CCK-B receptor by agonists such as non-sulfated CCK fragments initiates a series of intracellular signaling events.

The primary signaling pathway coupled to the CCK-B receptor is the Gq/11 protein pathway. nih.govplos.org Activation of this G-protein leads to the stimulation of phospholipase C (PLC). nih.govplos.org PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.govplos.orgnih.gov This elevation in cytosolic calcium concentration is a critical event that mediates many of the physiological responses to CCK-B receptor activation. nih.govnih.gov

Simultaneously, DAG remains in the cell membrane and activates Protein Kinase C (PKC). nih.govphysiology.org The activation of PKC can lead to the phosphorylation of various downstream protein targets, influencing a wide range of cellular processes, including cell growth and proliferation. physiology.org

Furthermore, evidence suggests that CCK-B receptor activation can also engage the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. mdpi.comoup.comscienceopen.com The activation of ERK1/2 is often a downstream consequence of PKC activation, but can also be initiated through other mechanisms following receptor engagement. physiology.org This pathway is significantly involved in regulating gene expression and cell proliferation. mdpi.comoup.com

While direct and detailed research findings specifically for the fragment CCK (26-31) (non-sulfated) are limited, the signal transduction pathways are well-characterized for non-sulfated CCK analogs that also act as CCK-B receptor agonists. The data presented in the following tables are derived from studies on such related compounds and are illustrative of the signaling cascades initiated by non-sulfated CCK peptides.

Table 1: G-Protein Coupling and Second Messenger Activation by Non-Sulfated CCK Analogs

Agonist (Non-Sulfated)ReceptorG-Protein CoupledPrimary Second Messenger PathwayReference
Non-sulfated CCK-8CCK-BGq/11Phospholipase C Activation nih.govplos.org
GastrinCCK-BGq/11Phospholipase C Activation nih.govnih.gov

Table 2: Downstream Signaling Events Following CCK-B Receptor Activation by Non-Sulfated Analogs

Agonist (Non-Sulfated)Cellular EventKey Protein/EnzymeDownstream EffectReference
Non-sulfated CCK-8Intracellular Calcium MobilizationInositol Trisphosphate (IP3)Release of Ca2+ from intracellular stores nih.govnih.gov
GastrinProtein Kinase C ActivationDiacylglycerol (DAG)Phosphorylation of target proteins nih.govphysiology.org
Non-sulfated CCK-8MAPK/ERK Pathway ActivationERK1/2Regulation of gene expression and proliferation mdpi.comoup.com

Biosynthesis, Processing, and Endogenous Presence of Non Sulfated Cholecystokinin Peptides

Origin and Production of Cholecystokinin (B1591339) (26-31) (Non-Sulfated)

Cholecystokinin (CCK) peptides, including the non-sulfated hexapeptide CCK (26-31), originate from a larger precursor protein known as preprocholecystokinin. In humans, this precursor is a 115-amino acid polypeptide that undergoes a series of complex post-translational processing steps to yield a variety of biologically active CCK forms. This processing is tissue-specific, leading to different molecular forms of CCK predominating in different locations. For instance, the brain primarily produces smaller forms like CCK-8, whereas larger forms such as CCK-58 are more common in the periphery. nih.gov

The generation of CCK peptides from preprocholecystokinin is a multi-step enzymatic cascade:

Signal Peptide Cleavage: The initial prepro-CCK molecule is directed into the secretory pathway, where the N-terminal signal peptide is cleaved to form procholecystokinin.

Proteolytic Cleavage: Procholecystokinin is then subjected to cleavage by prohormone convertases at specific sites, which are typically marked by pairs of basic amino acid residues. This enzymatic action results in the liberation of various CCK peptides of different lengths, such as CCK-58, CCK-33, CCK-22, and CCK-8 (also known as CCK 26-33). nih.gov

Fragment Generation: Smaller fragments like CCK (26-31) are understood to be products of this proteolytic cascade, representing a specific portion of the larger CCK-8 molecule. medchemexpress.com

Amidation: Many CCK peptides undergo C-terminal amidation, a crucial modification for their biological activity.

This intricate processing can occur via parallel pathways, allowing for cell-specific differences in the final array of CCK peptides produced. nih.gov The production of a non-sulfated variant like CCK (26-31) is a direct consequence of the post-translational modification machinery, specifically the action or inaction of sulfotransferase enzymes.

Post-Translational Modification Differences and the Role of Tyrosyl O-Sulfation

A pivotal post-translational modification in the biosynthesis of most bioactive CCK peptides is tyrosyl O-sulfation. This reaction is catalyzed in the trans-Golgi network by a resident enzyme known as tyrosylprotein sulfotransferase (TPST). nih.govwikipedia.org TPST facilitates the transfer of a sulfonate group from a universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a specific tyrosine residue within the CCK peptide sequence. nih.govnih.gov For CCK-8, this sulfation occurs at the tyrosine residue at position 27 (the seventh amino acid from the C-terminus). nih.gov

The presence or absence of this sulfate group is the defining difference between sulfated and non-sulfated CCK peptides and has profound implications for their biological activity, primarily through differential receptor binding. nih.gov

CCK-A Receptor (CCK1R): This receptor subtype, found predominantly in peripheral tissues like the pancreas and gallbladder, exhibits a dramatically higher affinity for sulfated CCK. Sulfated CCK binds to the CCK-A receptor with 500 to 1,000 times greater potency than its non-sulfated counterpart. nih.govnih.govnih.gov Consequently, non-sulfated CCK peptides are significantly less active at these receptors. medchemexpress.com

CCK-B Receptor (CCK2R): In contrast, the CCK-B receptor, which is the predominant form in the central nervous system, binds both sulfated and non-sulfated CCK peptides with similarly high affinity. nih.govnih.gov

This differential affinity means that the sulfation state of a CCK peptide effectively determines its primary sphere of influence. While sulfation is not an absolute requirement for the processing and secretion of CCK, its absence has been shown to reduce the quantity of secreted CCK peptides in experimental cell lines. uniprot.org Research also indicates a differential subcellular distribution, with non-sulfated CCK being enriched in neuronal cell bodies, while the sulfated form is predominantly found in nerve terminals. nih.gov

Table 1. Comparison of Sulfated and Non-Sulfated Cholecystokinin Peptides
FeatureSulfated CCKNon-Sulfated CCKReference
Post-Translational ModificationTyrosine residue is O-sulfated by Tyrosylprotein Sulfotransferase (TPST).Tyrosine residue remains unmodified. nih.govwikipedia.org
Affinity for CCK-A (CCK1R) ReceptorHigh (500-1000x greater than non-sulfated form).Very Low. nih.govnih.govnih.gov
Affinity for CCK-B (CCK2R) ReceptorHigh.High (similar to sulfated form). nih.govnih.gov
Primary Site of High-Potency ActionPeriphery (e.g., pancreas, gallbladder).Central Nervous System. nih.govnih.gov
Subcellular Neuronal DistributionPredominantly in nerve terminals.Enriched in cell bodies. nih.gov

Distribution in Tissues and Systems in Research Models

CCK peptides are widely distributed throughout the gastrointestinal and central nervous systems. They are produced and secreted by enteroendocrine I-cells in the small intestine and by various neurons in both the peripheral and central nervous systems. nih.gov

The specific distribution of non-sulfated CCK has been investigated in research models. As noted, non-sulfated CCK appears to be enriched within neuronal cell bodies, in contrast to the sulfated form which is more prevalent in nerve terminals. nih.gov The functional implications of this distribution have been explored in studies using exogenous non-sulfated CCK peptides. In one such study involving male Sprague Dawley rats, the intraperitoneal administration of non-sulfated CCK-8 was shown to induce neuronal activation, as measured by Fos-like immunoreactivity (Fos-LI), in specific regions of the gut and brain. nih.gov

The key sites of neuronal activation following non-sulfated CCK-8 administration in this rat model included:

Hindbrain: The dorsal vagal complex (DVC), including the area postrema (AP), nucleus of the solitary tract (NTS), and dorsal motor nucleus of the vagus (DMV).

Enteric Nervous System: The myenteric and submucosal plexuses of the duodenum and the myenteric plexus of the jejunum. nih.gov

These findings suggest that non-sulfated CCK peptides can act on neurons in both the brain and the enteric nervous system, consistent with the high-affinity binding to CCK-B receptors found in these areas.

Table 2. Neuronal Activation (Fos-LI) in Rats Following Administration of Non-Sulfated CCK-8
SystemRegion/PlexusActivation ObservedReference
Hindbrain (Dorsal Vagal Complex)Area Postrema (AP)Yes nih.gov
Nucleus of the Solitary Tract (NTS)Yes nih.gov
Dorsal Motor Nucleus of the Vagus (DMV)Yes nih.gov
Enteric Nervous System (Small Intestine)Duodenum (Myenteric Plexus)Yes nih.gov
Duodenum (Submucosal Plexus)Yes nih.gov
Jejunum (Myenteric Plexus)Yes nih.gov

Dynamics of Endogenous Levels in Experimental Contexts

The study of endogenous CCK dynamics is complicated by several factors, including the very low circulating plasma concentrations (in the low picomolar range), the existence of multiple molecular forms, and the potential for cross-reactivity with the homologous peptide gastrin in immunoassays. oup.comacs.org Consequently, much of the available data pertains to total CCK levels rather than specifically to the non-sulfated forms.

In healthy humans, plasma CCK concentrations have been shown to rise significantly after the consumption of a mixed meal, increasing from a fasting level of approximately 1.13 pmol/L to a postprandial peak of around 4.92 pmol/L. oup.com In animal models, experimental manipulations can induce dramatic changes in CCK levels. For example, pancreaticobiliary diversion in rats resulted in a nearly tenfold increase in plasma CCK concentrations. nih.gov

In vitro studies using enteroendocrine cell lines like STC-1 have provided further insight into the regulation of CCK release. In one experiment, stimulation of STC-1 cells with succinic acid and maleic acid, which are fermentation products found in some alcoholic beverages, led to a dose-dependent secretion of CCK. mdpi.com

While these studies illuminate the general dynamics of CCK release, specific data tracking the endogenous levels of CCK (26-31) (non-sulfated) in response to physiological or experimental stimuli are not extensively detailed in the current body of research. The primary evidence for its endogenous role is derived from its documented presence in neuronal tissues and the observed physiological responses to its exogenous application in research models. nih.govnih.gov

Methodological Approaches for Studying Cholecystokinin 26 31 Non Sulfated

Peptide Synthesis Techniques for Research-Grade Ligands

The generation of high-purity CCK (26-31) (non-sulfated) for research purposes is primarily achieved through chemical peptide synthesis. Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method, valued for its efficiency and scalability. bachem.com

In SPPS, the peptide chain is assembled sequentially while one end is covalently attached to an insoluble polymer support. bachem.com The process involves repeated cycles of deprotection of the N-terminal amino acid and coupling of the next protected amino acid in the sequence. The use of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is common in modern SPPS. nih.gov This strategy is advantageous because the Fmoc group is cleaved under mild basic conditions, which are compatible with a wide range of amino acid side-chain protecting groups. nih.gov

For the synthesis of a non-sulfated peptide like CCK (26-31), the process is more straightforward than for its sulfated counterpart, as the acid-labile sulfate (B86663) moiety does not need to be preserved. acs.orgjst.go.jp The synthesis begins with the C-terminal amino acid attached to the resin. Each subsequent amino acid is then added in a stepwise manner. After the full peptide chain is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). jst.go.jp

Fragment condensation is another approach where smaller, pre-synthesized peptide fragments are coupled together on the solid phase or in solution. researchgate.netnih.gov This can be particularly useful for longer peptides to improve purity and yield. Following synthesis, the crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

In Vitro Receptor Binding Assays

To characterize the interaction of CCK (26-31) (non-sulfated) with its receptors, primarily the CCKA and CCKB (also known as CCK1 and CCK2) receptors, in vitro receptor binding assays are indispensable. nih.gov These assays quantify the affinity of the ligand for its receptor.

Radioligand binding assays are a sensitive and robust method for studying receptor-ligand interactions. giffordbioscience.comcreative-bioarray.com These assays utilize a radioactively labeled ligand (a radioligand) that binds to the receptor of interest. The principle involves incubating a source of receptors (e.g., cell membranes, tissue homogenates, or cells expressing the receptor) with the radioligand. giffordbioscience.com After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, and the amount of radioactivity associated with the receptors is measured. giffordbioscience.com

Commonly used radioisotopes for labeling CCK analogs include Iodine-125 (125I). nih.gov The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding. Saturation binding assays, where increasing concentrations of the radioligand are used, allow for the determination of the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. creative-bioarray.com

Competitive binding assays are used to determine the affinity of an unlabeled ligand, such as CCK (26-31) (non-sulfated), for a receptor. giffordbioscience.com In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. creative-bioarray.com The unlabeled ligand competes with the radioligand for binding to the receptor.

As the concentration of the unlabeled ligand increases, it displaces the radioligand, leading to a decrease in the measured radioactivity. The data are used to generate a competition curve, from which the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value can then be converted to a Ki (inhibition constant), which reflects the affinity of the unlabeled ligand for the receptor. giffordbioscience.com Studies have shown that non-sulfated forms of CCK peptides generally exhibit lower affinity for the CCKA receptor compared to their sulfated counterparts, while showing selectivity for the CCKB receptor. atsbio.comphysiology.org

LigandReceptorAffinity (Ki, nM)
CCK-8 (sulfated)hCCK10.8
CCK-8 (sulfated)hCCK21.5
CCK-8 (non-sulfated)hCCK1800
CCK-8 (non-sulfated)hCCK2125
Table 1. Affinity of sulfated and non-sulfated CCK-8 for human CCK1 and CCK2 receptors based on competitive inhibition of [125I]CCK-8 binding to transfected HEK293 cells. Data from at least 3 independent determinations. atsbio.com

Functional Assays in Isolated Cells and Tissues

Functional assays, or bioassays, are crucial for determining whether the binding of a ligand to its receptor translates into a biological response. These assays measure the physiological or biochemical consequences of receptor activation in isolated cells or tissues. nih.gov

For CCK receptors, a classic in vitro bioassay involves the use of dispersed pancreatic acini from guinea pigs. nih.govphysiology.org Activation of CCKA receptors on these cells stimulates the release of digestive enzymes, such as amylase. The amount of amylase released into the medium can be quantified and used as a measure of receptor activation. nih.gov

Another common functional assay measures the mobilization of intracellular calcium (Ca2+). CCK receptors are G-protein coupled receptors that, upon activation, can lead to an increase in intracellular Ca2+ concentration. researchgate.net This can be monitored in living cells using fluorescent Ca2+ indicators. The change in fluorescence intensity upon application of CCK (26-31) (non-sulfated) provides a real-time measure of receptor activation and signaling. researchgate.net Other functional assays include measuring the contraction of gallbladder strips or the stimulation of acid secretion in isolated stomach preparations. nih.gov

In Vivo Experimental Designs in Animal Models

To understand the physiological roles of CCK (26-31) (non-sulfated) in a whole organism, in vivo studies in animal models are essential. These studies can investigate the behavioral, physiological, and neurological effects of the peptide. Common animal models include rodents such as rats and mice. nih.govmdpi.com

The peptide can be administered through various routes, and its effects on behaviors such as feeding, anxiety, and memory are observed. medchemexpress.comucl.ac.uk For instance, the role of CCK in satiety can be studied by measuring food intake after administration of the peptide. nih.gov

Electrophysiology is a powerful technique used to study the electrical properties of biological cells and tissues. In the context of CCK (26-31) (non-sulfated), in vivo or in vitro electrophysiological recordings can be used to examine how the peptide modulates neuronal activity. elifesciences.org

In vitro slice electrophysiology involves recording from neurons in thin slices of brain tissue kept alive in an artificial cerebrospinal fluid. This allows for the direct application of the peptide to the neurons and the recording of its effects on membrane potential, firing rate, and synaptic transmission. physiology.org For example, studies have shown that CCK can cause depolarization and prolonged spike discharges in certain neurons. physiology.org

In vivo electrophysiology involves implanting electrodes into the brains of anesthetized or freely moving animals to record the activity of single neurons or populations of neurons in response to the administration of the peptide. elifesciences.org This approach provides insights into how CCK (26-31) (non-sulfated) influences neuronal circuits and contributes to specific behaviors. nih.gov

Behavioral Phenotyping

Cholecystokinin (B1591339) (CCK) peptides are known to be involved in various central nervous system functions, including the modulation of anxiety and memory. medchemexpress.comnih.gov The non-sulfated hexapeptide fragment, CCK (26-31), is generally understood to be less biologically active than its sulfated counterparts. medchemexpress.commedchemexpress.com Research into its specific behavioral effects often involves comparison with more potent, sulfated forms or the C-terminal tetrapeptide, CCK-4, which is known to be a potent panicogenic agent. mdpi.com

Studies investigating the role of CCK in anxiety have largely focused on the CCK-B receptor subtype, which is predominantly found in the brain. mdpi.comnih.gov Agonists of the CCK-B receptor are known to be anxiogenic, while antagonists can reduce heightened states of anxiety. nih.gov The activity of CCK peptides at these receptors is crucial for their behavioral effects. While the sulfated octapeptide (CCK-8) is the primary CCK neurotransmitter in the brain, non-sulfated forms also exist and their roles are an area of investigation. mdpi.comnih.gov

In animal models, the anorexigenic (feeding-suppressive) effects of CCK peptides are often used as a behavioral measure. In studies on chicks, non-sulfated CCK-8 demonstrated a significantly weaker and more transient anorexigenic effect compared to sulfated CCK-8, highlighting the reduced potency of the non-sulfated form in this behavioral paradigm. colab.ws The biological importance of non-sulfated CCK in the central nervous system has historically been overlooked, though some research suggests it may modulate dopaminergic neurotransmission and related behaviors. nih.gov Furthermore, low levels of CCK have been observed in the brains of aged mice with memory impairments, suggesting a role for the peptide family in cognitive functions. nih.gov

Table 1: Comparative Behavioral Effects of CCK Peptides

Peptide Form Receptor Focus Primary Behavioral Observation Relative Potency
Sulfated CCK-8 CCK-A / CCK-B Potent anorexigenic and anxiogenic effects High
Non-Sulfated CCK-8 CCK-B Weak and transient anorexigenic effects colab.ws Low

Motility Assessments

The physiological actions of cholecystokinin in the gastrointestinal system are primarily mediated by the CCK1 receptor (also known as the CCK-A receptor), which is found on the smooth muscle cells of the gallbladder and in the myenteric plexus of the intestine. jnmjournal.orgnih.govjnmjournal.org A critical factor for the high-affinity binding and activation of the CCK1 receptor is the presence of a sulfate group on the tyrosine residue. jnmjournal.orgnih.gov

Consequently, non-sulfated CCK peptides, including the CCK (26-31) fragment, exhibit substantially lower potency in mediating classical CCK-driven motility functions. jnmjournal.org The CCK1 receptor responds to sulfated CCK with a potency that can be up to 1,000-fold greater than for its non-sulfated equivalent. jnmjournal.orgnih.gov Some research indicates that non-sulfated CCK peptides are unable to activate the CCK1 receptor at physiological concentrations. nih.gov

Key motility assessments for CCK peptides include:

Gallbladder Contraction: Sulfated CCK potently stimulates the contraction of the gallbladder, leading to the release of bile into the duodenum. nih.govnih.gov This action is a hallmark of CCK physiology. Due to its low affinity for the CCK1 receptor, non-sulfated CCK is a very weak stimulant of gallbladder contraction.

Sphincter of Oddi Relaxation: Coordinated with gallbladder contraction, sulfated CCK facilitates the relaxation of the sphincter of Oddi, allowing bile and pancreatic secretions to enter the small intestine. medchemexpress.comnih.gov

Gastrointestinal Motility: CCK influences broader gut motility, including inhibiting gastric emptying and stimulating colonic motility. jnmjournal.orgphysiology.org These effects are also primarily mediated by the CCK1 receptor and are therefore weakly induced by non-sulfated forms. jnmjournal.orgnih.gov Studies in various species have shown that CCK modulates both propagating and non-propagating contractions in the intestine to optimize the digestive process. nih.govresearchgate.net

Table 2: Potency of CCK Forms on Gastrointestinal Motility

Motility Function Mediating Receptor Sulfated CCK Potency Non-Sulfated CCK Potency
Gallbladder Contraction CCK1 High Very Low jnmjournal.orgnih.gov
Sphincter of Oddi Relaxation CCK1 High Very Low
Inhibition of Gastric Emptying CCK1 High Very Low

Analytical Techniques for Peptide Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the three-dimensional structure and conformational dynamics of peptides and proteins at atomic resolution. nih.gov This method relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, NMR-active nuclei absorb and re-emit electromagnetic radiation at specific frequencies. nih.gov These frequencies are highly sensitive to the local chemical environment, allowing for the detailed mapping of atomic positions and interactions within the molecule. nih.gov

For a peptide like CCK (26-31) (non-sulfated), NMR spectroscopy can provide critical insights into its solution-state conformation. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can deduce the peptide's backbone and side-chain arrangements. This information is vital for understanding how the peptide interacts with its receptors and for structure-activity relationship (SAR) studies. In-cell NMR techniques have also been developed to study peptide conformation and interactions within a more physiologically relevant cellular environment. nih.gov

Radioimmunoassay (RIA) and Related Immunochemical Methods for Measurement

Radioimmunoassay (RIA) is a highly sensitive immunochemical technique used for the quantitative measurement of antigens, such as peptides, in biological fluids and tissue extracts. nih.gov The method is based on the principle of competitive binding, where a radiolabeled peptide (tracer) competes with the unlabeled peptide in a sample for a limited number of binding sites on a specific antibody.

RIA has been instrumental in studying the distribution and concentration of CCK peptides. Researchers have developed specific RIAs that can distinguish between different forms of CCK. nih.gov For instance, a specific RIA was developed to demonstrate that while the majority of CCK in the brain is sulfated, a small fraction exists in a non-sulfated form. nih.gov The sensitivity of RIA allows for the detection of CCK at the very low picomolar concentrations typically found in plasma. nih.gov The reliability of any immunoassay, however, depends heavily on the specificity of the antibody used, as cross-reactivity with related peptides like gastrin can be a significant issue. nih.gov

Chromatographic Separations

Chromatographic techniques are essential for the purification and analysis of peptides. High-Performance Liquid Chromatography (HPLC) is a cornerstone method used to separate different molecular forms of CCK based on their physicochemical properties, such as hydrophobicity or charge.

The separation of sulfated and non-sulfated CCK peptides is a critical application of HPLC. Due to the presence of the negatively charged sulfate group, the sulfated form has a different retention time on a reversed-phase HPLC column compared to its non-sulfated counterpart. This difference allows for their effective separation and subsequent quantification. nih.gov Often, HPLC is coupled with other analytical methods, such as RIA or mass spectrometry (MS), to provide both separation and highly specific detection. nih.govnih.gov This combination is powerful for accurately determining the relative concentrations of sulfated, non-sulfated, and other CCK fragments in complex biological samples like brain tissue extracts. nih.gov

Table 3: Summary of Analytical Techniques

Technique Principle Application for CCK (26-31) (non-sulfated)
NMR Spectroscopy Measures magnetic properties of atomic nuclei to determine molecular structure. nih.gov Determination of 3D conformation in solution.
Radioimmunoassay (RIA) Competitive binding of labeled and unlabeled peptide to a specific antibody. nih.gov Highly sensitive quantification in plasma and tissue extracts. nih.govnih.gov

| Chromatography (HPLC) | Separation of molecules based on physicochemical properties (e.g., hydrophobicity). | Separation from sulfated CCK and other related peptide fragments for analysis. nih.gov |

Future Research Directions and Unanswered Questions Regarding Cholecystokinin 26 31 Non Sulfated

Elucidating Specific Functional Roles Independent of Sulfation

A primary challenge for future research is to delineate the precise physiological functions of non-sulfated CCK fragments that are distinct from their sulfated counterparts. The differential affinity of these peptides for the two main cholecystokinin (B1591339) receptor subtypes, CCK1R and CCK2R, is the foundation of their distinct biological activities. nih.govfrontiersin.org CCK1R shows a markedly higher affinity for sulfated CCK, whereas CCK2R binds both sulfated and non-sulfated forms with similarly high affinity. frontiersin.orgnih.gov This suggests that the physiological effects mediated specifically by non-sulfated CCK are likely driven by the CCK2R.

Studies have shown that non-sulfated CCK-8 can stimulate gastric acid secretion in rats, a function abolished by the addition of a sulfate (B86663) group. nih.gov Conversely, sulfated CCK-8 inhibits pentagastrin-induced acid secretion, highlighting a reciprocal effect based on sulfation status. nih.gov Furthermore, non-sulfated CCK-8 has been found to reduce food intake and increase neuronal activation in the hindbrain and enteric nervous system, suggesting a role in satiety signaling mediated through CCK2R. nih.gov

Future investigations should aim to systematically characterize these roles. For instance, exploring the impact of non-sulfated CCK (26-31) on gut motility, pancreatic secretion, and its potential as a neurotransmitter in specific brain circuits are promising avenues. Understanding these sulfation-independent functions is crucial for a complete picture of the CCK system's complexity.

Table 1: Receptor Affinity and Functional Effects of CCK Fragments

CompoundReceptor AffinityKey Functional Effects
Sulfated CCK-8 High affinity for CCK1R and CCK2RStimulates gallbladder contraction, pancreatic enzyme secretion; potent satiety signal; inhibits gastric acid secretion.
Non-Sulfated CCK-8 / CCK (26-31) Low affinity for CCK1R, high affinity for CCK2RStimulates gastric acid secretion; reduces food intake; potentiates dopamine (B1211576) inhibition. nih.govnih.govnih.gov
Gastrin Low affinity for CCK1R, high affinity for CCK2RPrimary stimulator of gastric acid secretion.

Identification of Novel Cholecystokinin Receptor Subtypes or Binding Sites

While the CCK1 and CCK2 receptors are well-established, the possibility of other receptor subtypes or alternative binding sites that may preferentially interact with non-sulfated CCK fragments remains an intriguing area for exploration. Some binding and functional studies have suggested a potential heterogeneity of CCK/gastrin binding sites beyond the classical two-receptor model. nih.gov

Research into splice variants of the known receptors has already revealed additional complexity. Splice variants of the CCK2R, such as one retaining intron 4, have been identified in various tumors and human mononuclear cells. nih.govnih.gov These variants can exhibit altered signaling properties, including constitutive activity, which could contribute to tumor growth. nih.gov Another variant, termed the CCK-C receptor, has been identified in pancreatic cancer cells and results from a mutation that prevents the splicing of the fourth intron. researchgate.net Furthermore, a five-transmembrane domain splice variant has been found to act as a dominant negative on the membrane density of the CCK2R. researchgate.net

Future research should focus on:

Screening for Novel Receptors: Employing modern molecular biology techniques to search for novel G protein-coupled receptors that bind non-sulfated CCK (26-31) with high affinity.

Characterizing Splice Variants: Investigating whether existing or yet-to-be-discovered splice variants of CCK1R or CCK2R exhibit unique affinities or functional responses to non-sulfated fragments. wikipedia.org

Exploring Non-Canonical Binding: Examining the possibility of non-sulfated CCK fragments binding to allosteric sites on known receptors or interacting with entirely different classes of receptors, which could explain some of its unique physiological effects.

Interplay with Other Neuropeptide and Hormone Systems

CCK does not act in isolation; it is part of a complex network of neurohormonal communication. CCK is known to be co-localized with other neurotransmitters like dopamine, GABA, and serotonin (B10506), and it modulates their activity. nih.govnih.govnih.gov Understanding how the non-sulfated form of CCK (26-31) specifically participates in this crosstalk is a critical future direction.

Key Interactions to Explore:

Dopaminergic System: Both sulfated and non-sulfated CCK-8 have been shown to potentiate the inhibitory effects of dopamine agonists on mesencephalic dopamine neurons, an effect likely mediated by CCK2R. nih.gov This interaction is significant for reward-related behaviors and addiction. nih.gov Future studies could investigate how non-sulfated CCK (26-31) modulates dopamine release and signaling in key brain regions like the nucleus accumbens, which could have implications for neuropsychiatric disorders. mdpi.com

GABAergic and Glutamatergic Systems: CCK is expressed in both GABAergic and glutamatergic neurons and plays a role in synaptic plasticity. nih.gov The CCK2R has been shown to facilitate the release of glutamate. mdpi.com Research is needed to clarify how non-sulfated CCK influences the balance of excitatory and inhibitory neurotransmission, which is central to processes like anxiety, memory, and pain perception. nih.govmdpi.com

Serotonergic System: There is a known interaction between the CCK and serotonin systems in the modulation of anxiety. nih.govnih.gov Elucidating the specific role of non-sulfated CCK in this interplay could provide new insights into the neurobiology of anxiety and panic disorders.

Gut Microbiome: Emerging evidence suggests that metabolites from the gut microbiome can influence the secretion of neuroactive mediators, including CCK. dovepress.com Investigating how the gut microbiome might regulate the production or activity of non-sulfated CCK could open new avenues for understanding the microbiome-gut-brain axis.

Development of Highly Selective Research Probes

Progress in understanding the specific functions of non-sulfated CCK (26-31) is heavily reliant on the availability of highly selective pharmacological tools. While selective antagonists for CCK1R (e.g., L-364,718 or devazepide) and CCK2R (e.g., L-365,260) exist, there is a need for probes that can more finely dissect the roles of different CCK fragments. nih.gov

Future research in this area should prioritize:

Non-Sulfated CCK-Selective Ligands: The development of agonists and antagonists that are highly selective for receptors or binding sites activated by non-sulfated CCK, while having minimal affinity for sites that prefer the sulfated form. This would allow for the precise mapping of the physiological effects of endogenous non-sulfated CCK.

Non-Peptidic Probes: Creating stable, non-peptidic small molecules is crucial for overcoming the limitations of peptide-based probes, such as poor in vivo stability and high kidney retention. nih.govacs.org Non-peptidic ligands, like the benzodiazepine-derived Z-360, offer a promising foundation for developing next-generation research tools and potential therapeutics. nih.govresearchgate.net

Radiolabeled and Fluorescent Probes: Synthesizing radiolabeled or fluorescently tagged versions of selective non-sulfated CCK analogs would enable advanced in vivo imaging and receptor trafficking studies. nih.gov This would provide invaluable information on the distribution and dynamics of the specific receptors or binding sites for non-sulfated CCK.

The development of such highly selective probes is not merely a technical goal but a critical enabler for all other areas of future research into the non-sulfated CCK system. researchgate.netnih.gov These tools will be indispensable for unlocking the secrets of this understudied but potentially significant signaling molecule.

Q & A

Q. What are the recommended experimental protocols for handling and storing CCK (26-31) (non-sulfated) to ensure stability in biological assays?

Non-sulfated CCK (26-31) is sensitive to environmental conditions. For short-term storage (1-2 weeks), dissolve the peptide in sterile water (1 mg/mL) and store aliquots at -20°C. For long-term stability (>1 year), lyophilized powder should be stored at -80°C in moisture-free conditions to prevent degradation . When reconstituting, avoid repeated freeze-thaw cycles, as this may reduce bioactivity. Solubility in aqueous buffers (e.g., PBS) should be verified via spectrophotometric analysis to confirm concentration accuracy before in vitro use.

Q. How does the receptor binding affinity of non-sulfated CCK (26-31) compare to its sulfated counterpart in gastrointestinal studies?

Non-sulfated CCK (26-31) exhibits significantly lower affinity for the CCK-A receptor (CCK1R), which is dominant in the gastrointestinal tract, compared to sulfated CCK. However, both forms bind the CCK-B receptor (CCK2R) in the central nervous system with similar efficacy. For example, sulfated CCK-8 has a 500–1000-fold higher affinity for CCK1R, while non-sulfated CCK-8 activates CCK2R to regulate satiety and intermeal intervals in rodent models .

Q. What methodological frameworks are recommended for designing studies on CCK (26-31) (non-sulfated)’s role in appetite regulation?

Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions. For example:

  • Population: Male Sprague-Dawley rats (free-fed, adult).
  • Intervention: Intraperitoneal administration of non-sulfated CCK-7.
  • Comparison: Sulfated CCK-8 or saline control.
  • Outcome: Meal size (MS) and intermeal interval (IMI) during dark-cycle feeding.
  • Time: Acute effects measured over 12-hour cycles. This approach ensures clarity and reproducibility in experimental design .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between in vitro and in vivo effects of non-sulfated CCK (26-31) on insulin secretion?

In vitro studies often report minimal insulinotropic effects for non-sulfated CCK, whereas in vivo models show indirect stimulation via vagal pathways. To address this, employ paired experiments:

  • In vitro: Use isolated pancreatic islets to measure direct CCK receptor activation.
  • In vivo: Apply CCK2R antagonists (e.g., YM022) to isolate central vs. peripheral mechanisms. Contradictions may arise from differential receptor expression or compensatory hormonal pathways, requiring multi-modal validation .

Q. What statistical methods are appropriate for analyzing dose-response relationships in CCK (26-31) (non-sulfated) studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. For behavioral outcomes (e.g., IMI prolongation), mixed-effects models account for intra-subject variability. Report confidence intervals and effect sizes to quantify robustness. Consult statisticians for complex designs, such as repeated-measures ANOVA in crossover feeding studies .

Q. What are the limitations of using non-sulfated CCK (26-31) in translational research on anxiety disorders?

While non-sulfated CCK activates CCK2R in the brain, its short half-life (<5 minutes in plasma) limits therapeutic utility. To mitigate this, researchers are exploring stabilized analogs or nanoparticle delivery systems. Additionally, species-specific receptor variations (e.g., rodent vs. human CCK2R) necessitate cross-validation in human-derived neuronal cultures .

Data Interpretation & Contradiction Analysis

Q. How should researchers address variability in CCK (26-31) (non-sulfated)’s efficacy across different animal strains?

Conduct strain-specific pilot studies to establish baseline responses. For example, Sprague-Dawley rats show dose-dependent IMI prolongation, while Wistar rats may require higher thresholds. Use meta-analysis tools to aggregate data from heterogeneous studies, adjusting for covariates like age and diet .

Q. What experimental controls are critical for ensuring specificity in CCK receptor binding assays?

Include:

  • Negative controls: CCK2R knockout models or receptor antagonists (e.g., L365,260).
  • Positive controls: Sulfated CCK-8 for CCK1R-specific effects.
  • Radioligand displacement assays: Use [³H]-CCK-8 to quantify competitive binding in membrane preparations. These controls distinguish receptor-specific actions from off-target effects .

Methodological Best Practices

Q. How can systematic reviews improve the synthesis of evidence on CCK (26-31) (non-sulfated)’s metabolic roles?

Follow PRISMA guidelines to screen studies, extract data, and assess bias. Use tools like ROBINS-I for non-randomized studies. Engage multidisciplinary teams (e.g., physiologists, statisticians) to interpret conflicting results, such as CCK’s dual role in satiety and glucose regulation .

Q. What strategies enhance the reproducibility of CCK (26-31) (non-sulfated) studies in behavioral pharmacology?

Pre-register protocols (e.g., on Open Science Framework) and share raw data publicly. Standardize variables like fasting duration, injection timing, and environmental stressors. Collaborative consortia, such as the CCK Research Network, promote harmonized methodologies across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.